molecular formula C6H15PS B3427459 Triethylphosphine sulfide CAS No. 597-51-3

Triethylphosphine sulfide

Cat. No.: B3427459
CAS No.: 597-51-3
M. Wt: 150.22 g/mol
InChI Key: WTNQHMJTIHJURG-UHFFFAOYSA-N
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Description

Triethylphosphine sulfide is an organophosphorus compound with the chemical formula C₆H₁₅PS. It is a colorless solid that is soluble in various organic solvents. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Mechanism of Action

Target of Action

Triethylphosphine sulfide, like its close relative triphenylphosphine sulfide, is an organophosphorus compound

Mode of Action

Triphenylphosphine sulfide is known to be weakly nucleophilic at the sulfur atom . This suggests that this compound may also interact with its targets through nucleophilic attack, leading to changes in the target’s structure and function.

Biochemical Pathways

For example, they can participate in the global sulfur cycle through microbial dissimilatory sulfur metabolism

Pharmacokinetics

The related compound triphenylphosphine sulfide can be synthesized rapidly in a solvent , suggesting that this compound may also have good solubility, which could impact its bioavailability.

Result of Action

Organophosphorus compounds are generally known to have a wide array of applications, ranging from medicinal chemistry to ligands and organic semiconductors . This suggests that this compound may also have diverse effects at the molecular and cellular level.

Action Environment

The action of this compound may be influenced by various environmental factors. For example, the synthesis of triphenylphosphine sulfide from sulfur and triphenylphosphine is known to occur very rapidly at room temperature in a sufficient amount of solvent . This suggests that the action of this compound may also be influenced by factors such as temperature and solvent conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethylphosphine sulfide can be synthesized through the reaction of triethylphosphine with elemental sulfur. The reaction typically occurs at room temperature and requires a stoichiometric amount of sulfur. The reaction is rapid and can be completed in less than a minute in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of green chemistry principles, such as minimizing waste and using eco-friendly solvents, is often emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Triethylphosphine sulfide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: It can be reduced back to triethylphosphine.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides are commonly used in substitution reactions.

Major Products:

Scientific Research Applications

Triethylphosphine sulfide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Triphenylphosphine sulfide: Another organophosphorus compound with similar properties but different structural characteristics.

    Triethylphosphine oxide: The oxidized form of triethylphosphine sulfide.

    Phosphine sulfides: A broader class of compounds that include various derivatives of phosphines with sulfur.

Uniqueness: this compound is unique due to its specific chemical structure and reactivity. It offers distinct advantages in terms of solubility, stability, and reactivity compared to other similar compounds. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

triethyl(sulfanylidene)-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15PS/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNQHMJTIHJURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=S)(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190802
Record name Erabutoxin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597-51-3, 37357-76-9
Record name Triethylphosphine sulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=597-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erabutoxin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037357769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triethylphosphine sulfide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177885
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Erabutoxin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triethylphosphine sulfide

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